molecular formula C24H25ClN2O3 B2890318 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898418-29-6

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

Cat. No. B2890318
CAS RN: 898418-29-6
M. Wt: 424.93
InChI Key: ORBZFESMSDJIID-UHFFFAOYSA-N
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Description

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O3 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

Research has demonstrated that derivatives structurally related to 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one exhibit promising anticonvulsant and antimicrobial activities. These compounds, including various 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, have been synthesized and evaluated for their potential in treating seizures and microbial infections. One study highlighted the synthesis of thirteen derivatives and their evaluation through in vivo and in vitro tests, revealing specific compounds with significant activity against both seizures and various bacterial and fungal strains (Aytemir, Çalış, & Özalp, 2004).

Receptor Interaction and Potential Therapeutic Applications

Another aspect of research on this compound involves its interaction with specific receptors, which may be beneficial for developing treatments for conditions like obesity and related metabolic disorders. A study on a similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, showed it to be a potent and selective agonist for the 5-HT2C receptor, indicating its potential for reducing food intake and body weight in animal models. This suggests a possible application in treating obesity, although the study also noted genotoxicity concerns that would need to be addressed (Kalgutkar et al., 2007).

Molecular Interaction Studies

Further research into compounds with a similar structure has focused on molecular interactions, such as the antagonist activity against the CB1 cannabinoid receptor, which could inform the development of new treatments for disorders involving this receptor. Studies have employed molecular orbital methods and competitive displacement assays to elucidate the binding affinities and interaction mechanisms of these compounds, providing insights that could guide the design of new therapeutic agents (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

The compound acts as a ligand for the D4 dopamine receptor, binding to it and causing a conformational change . This change can then trigger a cascade of biochemical reactions inside the cell, leading to changes in the cell’s activity .

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This could potentially enhance the bioavailability of the compound, allowing it to be more effectively absorbed, distributed, metabolized, and excreted .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that dopamine receptors are involved in. The exact effects would depend on a variety of factors, including the specific cells that the compound is acting on, the precise way in which it is interacting with the d4 dopamine receptor, and the downstream effects of this interaction .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its ability to bind to the D4 dopamine receptor . Additionally, the compound’s effects could also be influenced by the specific characteristics of the individual taking it, such as their genetics, age, and overall health status .

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-18-5-7-19(8-6-18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-4-2-3-20(25)13-21/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBZFESMSDJIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

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